5-chloro-6-methyl-2H-benzotriazole
Overview
Description
5-chloro-6-methyl-2H-benzotriazole: is a heterocyclic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . It is a derivative of benzotriazole, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 6-position on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methyl-2H-benzotriazole typically involves the reaction of 5-chloro-2-nitroaniline with methylamine, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-chloro-6-methyl-2H-benzotriazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide, alkoxide, or amine; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-6-methyl-2H-benzotriazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and antibacterial agents. Its unique structure allows it to bind effectively with biological molecules, making it a potential therapeutic agent .
Industry: In industrial applications, this compound is used as a corrosion inhibitor, particularly in the protection of metals and alloys. It is also employed as a UV stabilizer in polymers and plastics, enhancing their durability and lifespan .
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2H-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with these targets, leading to inhibition or modulation of their activity . In medicinal applications, it may inhibit the replication of viruses or the growth of bacteria by interfering with essential biological processes .
Comparison with Similar Compounds
- 6-chloro-5-methyl-1H-benzotriazole
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
- 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Comparison: 5-chloro-6-methyl-2H-benzotriazole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic and steric properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications, such as corrosion inhibition and UV stabilization . Its derivatives also show a broader spectrum of biological activity, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-6-methyl-2H-benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEYPGIFRHXEJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423372 | |
Record name | 5-chloro-6-methyl-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221343-71-1 | |
Record name | 5-chloro-6-methyl-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.